An In-depth Technical Guide to 1-Chloro-2-fluorobenzene: Chemical Properties, Structure, and Reactivity
An In-depth Technical Guide to 1-Chloro-2-fluorobenzene: Chemical Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2-fluorobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring adjacent chlorine and fluorine atoms on a benzene ring, imparts distinct chemical properties and reactivity, making it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and reactivity of 1-chloro-2-fluorobenzene, with a focus on data and experimental methodologies relevant to researchers and professionals in the field of drug development.
Chemical and Physical Properties
1-Chloro-2-fluorobenzene is a colorless to light yellow liquid at room temperature. A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄ClF | |
| Molecular Weight | 130.55 g/mol | |
| CAS Number | 348-51-6 | |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.244 g/mL at 25 °C | |
| Boiling Point | 137-138 °C | |
| Melting Point | -43 to -42 °C | |
| Refractive Index (n20/D) | 1.501 | |
| Flash Point | 31 °C (closed cup) | |
| InChI | 1S/C6H4ClF/c7-5-3-1-2-4-6(5)8/h1-4H | |
| SMILES | C1=CC=C(C(=C1)F)Cl |
Molecular Structure
The molecular structure of 1-chloro-2-fluorobenzene consists of a benzene ring substituted with a chlorine atom at position 1 and a fluorine atom at position 2. The presence of these two different halogen atoms influences the electronic distribution and geometry of the aromatic ring.
Below is a DOT script to generate a diagram representing the logical relationship of the substituents on the benzene ring.
Experimental Protocols
Synthesis via Sandmeyer Reaction
A common method for the synthesis of aryl halides is the Sandmeyer reaction, which involves the diazotization of an aniline followed by a copper-catalyzed displacement of the diazonium group.[2] For the synthesis of 1-chloro-2-fluorobenzene, 2-fluoroaniline would be the starting material.
Diazotization of 2-Fluoroaniline:
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In a flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-fluoroaniline in an aqueous solution of a strong acid (e.g., hydrochloric acid).
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Cool the mixture to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The completion of the diazotization can be tested using starch-iodide paper.
Sandmeyer Reaction:
-
In a separate reaction vessel, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Nitrogen gas will be evolved, and the aryl chloride will form. The reaction mixture is typically warmed to room temperature or slightly above to ensure complete reaction.
-
The product, 1-chloro-2-fluorobenzene, can then be isolated by steam distillation or solvent extraction.
The following DOT script illustrates the general workflow for the Sandmeyer synthesis.
Purification by Fractional Distillation
Crude 1-chloro-2-fluorobenzene obtained from synthesis can be purified by fractional distillation due to its liquid nature at room temperature.[3]
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Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a receiving flask, and a thermometer.[3]
-
Sample Preparation: Place the crude 1-chloro-2-fluorobenzene into the round-bottom flask along with boiling chips or a magnetic stir bar.
-
Distillation: Heat the flask gently using a heating mantle. As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will enrich at the top of the column.[3]
-
Fraction Collection: Monitor the temperature at the head of the column. The fraction that distills at a constant temperature corresponding to the boiling point of 1-chloro-2-fluorobenzene (137-138 °C) should be collected as the pure product.
Spectroscopic Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-chloro-2-fluorobenzene will show a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm). Due to the asymmetry of the molecule, all four aromatic protons are chemically non-equivalent and will exhibit coupling to each other (ortho, meta, and para couplings) as well as coupling to the fluorine atom. The interpretation of this complex splitting pattern often requires simulation.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of 1-chloro-2-fluorobenzene is expected to show six distinct signals for the six aromatic carbons, as they are all chemically non-equivalent. The carbon atoms directly bonded to the electronegative chlorine and fluorine atoms will be significantly affected. The C-F coupling will be observable, with the carbon directly attached to fluorine (C2) showing a large one-bond coupling constant (¹JCF). The other carbons will also exhibit smaller two-, three-, and four-bond couplings to fluorine. The chemical shifts can be predicted based on additive substituent effects, but experimental data is crucial for definitive assignment.
Mass Spectrometry
The electron ionization (EI) mass spectrum of 1-chloro-2-fluorobenzene will show a molecular ion peak (M⁺) at m/z 130 and an M+2 peak at m/z 132 with an intensity ratio of approximately 3:1, which is characteristic of the presence of one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).[4] Common fragmentation patterns for aromatic halides include the loss of the halogen atom and fragmentation of the benzene ring.[5] The loss of a chlorine radical would lead to a fragment at m/z 95. The loss of a fluorine radical would result in a fragment at m/z 111. Further fragmentation of the phenyl cation (m/z 77) is also expected.
The following DOT script outlines the expected fragmentation pathway.
Reactivity
Electrophilic Aromatic Substitution
The benzene ring of 1-chloro-2-fluorobenzene is deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing inductive effects of both the chlorine and fluorine atoms. Both halogens are ortho, para-directing substituents due to the resonance donation of their lone pairs. The regioselectivity of electrophilic attack will be a result of the interplay between the directing effects of both halogens and steric hindrance. For example, in the nitration of chlorobenzene, a mixture of ortho- and para-nitrochlorobenzene is typically formed, with the para isomer being the major product.[6][7] A similar outcome would be expected for 1-chloro-2-fluorobenzene, with the incoming electrophile likely favoring positions para to the fluorine or chlorine, while considering the steric hindrance from the adjacent halogen.
Nucleophilic Aromatic Substitution
Aryl halides are generally unreactive towards nucleophilic aromatic substitution unless the ring is activated by strong electron-withdrawing groups. However, under forcing conditions (high temperature and pressure) or with strong nucleophiles, substitution can occur. In the case of 1-chloro-2-fluorobenzene, the fluorine atom is generally a better leaving group than chlorine in nucleophilic aromatic substitution reactions that proceed via an addition-elimination (SNAAr) mechanism, especially when the ring is activated. Reactions with nucleophiles like sodium methoxide would likely lead to the substitution of the fluorine atom.
Relevance in Drug Development
Fluorine-containing compounds are of significant interest in medicinal chemistry and drug development. The incorporation of fluorine can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[8][9] The carbon-fluorine bond is very strong, which can block metabolic pathways and increase the half-life of a drug.[9]
1-Chloro-2-fluorobenzene serves as an important intermediate in the synthesis of various pharmaceuticals.[1] While specific signaling pathways directly involving 1-chloro-2-fluorobenzene are not prominently documented in the searched literature, its role as a synthon allows for the introduction of the fluorophenyl moiety into larger, more complex molecules that may target a wide range of biological pathways. The strategic placement of fluorine atoms can influence protein-ligand interactions and improve the overall pharmacological profile of a drug candidate.[8] For instance, many successful drugs across various therapeutic areas, including antidepressants and antibiotics, contain a fluorinated aromatic ring.[9]
Conclusion
1-Chloro-2-fluorobenzene is a valuable chemical intermediate with a unique combination of properties conferred by its vicinal chloro and fluoro substituents. A thorough understanding of its chemical properties, molecular structure, and reactivity is essential for its effective utilization in research and development, particularly in the synthesis of novel pharmaceutical agents. This guide has provided a detailed overview of these aspects, including tabulated data, experimental considerations, and spectroscopic analysis, to serve as a valuable resource for scientists and professionals in the field.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Purification [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 7. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]
